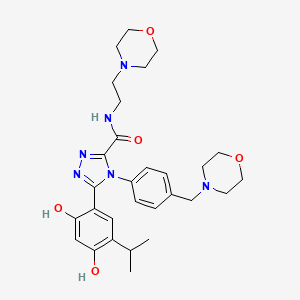

STA-2842

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H38N6O5 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C29H38N6O5/c1-20(2)23-17-24(26(37)18-25(23)36)27-31-32-28(29(38)30-7-8-33-9-13-39-14-10-33)35(27)22-5-3-21(4-6-22)19-34-11-15-40-16-12-34/h3-6,17-18,20,36-37H,7-16,19H2,1-2H3,(H,30,38) |

InChI Key |

IYRJEWRABXHJSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NN=C(N2C3=CC=C(C=C3)CN4CCOCC4)C(=O)NCCN5CCOCC5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. It is intended for an audience with a strong background in cellular biology, pharmacology, and oncology drug development. This document delves into the molecular interactions, signaling pathways, and cellular consequences of Ibrutinib treatment, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase, a critical component of the B-cell receptor (BCR) signaling pathway.[1] The primary mechanism of action involves the formation of a covalent bond between the acrylamide group of Ibrutinib and the cysteine residue at position 481 (Cys-481) within the ATP-binding site of BTK. This irreversible binding leads to the sustained inhibition of BTK's enzymatic activity.

The inhibition of BTK disrupts the downstream signaling cascade that is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] Key signaling molecules downstream of BTK include phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and nuclear factor-κB (NF-κB). By blocking the activation of these pathways, Ibrutinib effectively curtails the pro-survival signals that drive the growth of B-cell malignancies.[1]

Beyond its direct impact on the BCR pathway, Ibrutinib also influences the tumor microenvironment by inhibiting chemokine receptors such as CXCR4 and CXCR5. This interference with chemokine signaling impairs the homing and adhesion of malignant B-cells to protective niches within lymphoid tissues, further contributing to its therapeutic effect.

Quantitative Analysis of Ibrutinib's Potency and Selectivity

The efficacy of Ibrutinib is underscored by its high potency against BTK and its broader kinase selectivity profile. The following tables summarize key quantitative data from biochemical and cellular assays, as well as clinical trial outcomes.

Table 1: Biochemical and Cellular Potency of Ibrutinib

| Parameter | Value | Assay Type | Reference |

| BTK IC50 | 0.5 nM | Biochemical Kinase Assay | [2] |

| kinact/KI for BTK | 1.17 μM–1 s–1 | Biochemical Kinetic Assay | [3] |

| BTK Occupancy in Patients | >95% (at 2.5 mg/kg) | Pharmacokinetic Study | [4] |

| IC50 in Raji cells (Burkitt's Lymphoma) | 2.3 μM | Cell Viability Assay | [3] |

| IC50 in BT474 cells (Breast Cancer) | 9.94 nM | Cell Viability Assay | [5] |

| IC50 in SKBR3 cells (Breast Cancer) | 8.89 nM | Cell Viability Assay | [5] |

Table 2: Kinase Selectivity Profile of Ibrutinib

| Kinase Target | IC50 (nM) | Kinase Family |

| BTK | 0.5 | TEC |

| BLK | <1 | SRC |

| BMX | <1 | TEC |

| ITK | 10.7 | TEC |

| TEC | 78 | TEC |

| EGFR | 5.3 | RTK |

| ERBB2 (HER2) | 9.4 | RTK |

| JAK3 | 16 | JAK |

Data compiled from multiple sources.

Table 3: Clinical Efficacy of Ibrutinib in Chronic Lymphocytic Leukemia (CLL)

| Clinical Trial/Study | Patient Population | Treatment Line | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Real-world data (Sweden) | Relapsed/Refractory CLL (n=95) | ≥2 | 84% | Not Reported | [1] |

| Brazilian Registry of CLL | Treatment-naïve and R/R CLL | 1st, 2nd, 3rd, 4th+ | Not Reported | 56 months (1st line), 68 months (2nd line) | [6] |

| BRUIN CLL-314 | Treatment-naïve and R/R CLL | 1st and subsequent | 78.5% | 82.3% at 18 months | [7] |

Table 4: Clinical Efficacy of Ibrutinib in Mantle Cell Lymphoma (MCL)

| Clinical Trial/Study | Patient Population | Treatment Line | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Phase 2 Registration Trial (long-term follow-up) | Relapsed/Refractory MCL (n=111) | ≥2 | 67% | 13 months | [8] |

| Pooled Analysis (3 studies) | Relapsed/Refractory MCL (n=370) | 2nd | 77.8% | 25.4 months | [9] |

| Real-world data (Czech Republic) | Relapsed/Refractory MCL (n=77) | ≥2 | 66% | 10.3 months | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the mechanism of action of Ibrutinib.

BTK Kinase Inhibition Assay (Luminescence-based)

This assay measures the enzymatic activity of BTK by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Ibrutinib (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of Ibrutinib in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted Ibrutinib or vehicle control (DMSO).

-

Add 2 µL of a solution containing the BTK enzyme in kinase buffer.

-

Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each Ibrutinib concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT) for Suspension Cells

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

B-cell malignancy suspension cell lines (e.g., Raji, Jeko-1)

-

Complete culture medium

-

Ibrutinib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate-compatible centrifuge

-

Spectrophotometer

Protocol:

-

Seed suspension cells in a 96-well plate at a desired density in 100 µL of culture medium.

-

Treat the cells with various concentrations of Ibrutinib or vehicle control (DMSO).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the 96-well plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully aspirate the media without disturbing the cell pellet.

-

Add 50 µL of serum-free media and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3 hours.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 590 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cell suspensions

-

1X PBS (cold)

-

10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Induce apoptosis in the desired cell population using Ibrutinib treatment. Include an untreated control.

-

Harvest the cells and wash them once with cold 1X PBS.

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.

-

Wash the cells once with 1X Binding Buffer.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

-

Gently vortex and incubate for 10-15 minutes at room temperature in the dark.

-

Add 2 mL of 1X Binding Buffer and centrifuge at 400-600 x g for 5 minutes.

-

Discard the supernatant and resuspend the cells in 200 µL of 1X Binding Buffer.

-

Add 5 µL of PI staining solution immediately before analysis.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizing Ibrutinib's Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by Ibrutinib and the workflows of the experimental protocols described above.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. ascopubs.org [ascopubs.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Ibrutinib for the treatment of relapsed/refractory mantle cell lymphoma: extended 3.5-year follow up from a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibrutinib in mantle cell lymphoma: a real-world retrospective multi-center analysis of 77 patients treated in the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Characterization of Compound X, a Novel B-Raf V600E Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of "Compound X," a hypothetical, potent, and selective small molecule inhibitor of the B-Raf V600E mutant kinase. The B-Raf V600E mutation is a key driver in a significant percentage of melanomas and other cancers.[1][2] This guide details the mechanism of action of Compound X, presents key quantitative data from biochemical and cellular assays, and provides detailed protocols for its characterization. The information herein is intended to serve as a practical guide for researchers in the fields of oncology and drug discovery.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3] The RAF family of serine/threonine kinases, including ARAF, B-Raf, and CRAF, are central components of this cascade. In response to extracellular signals, RAS proteins activate RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, leading to the regulation of various transcription factors and cellular processes.[2]

A specific point mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at codon 600 (V600E), leads to constitutive activation of the B-Raf kinase. This B-Raf V600E mutation is found in approximately 50% of melanomas and a range of other cancers, making it a prime target for therapeutic intervention.[1][2][3]

Compound X is a novel, ATP-competitive small molecule inhibitor designed for high potency and selectivity against the B-Raf V600E mutant kinase. Its development was guided by a structure-based drug design approach to maximize interaction with the constitutively active conformation of the V600E mutant while minimizing activity against wild-type B-Raf and other kinases. This guide details the biochemical and cellular characterization of Compound X.

Mechanism of Action

Compound X functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of active B-Raf V600E. By competing with endogenous ATP, it prevents the phosphorylation of MEK1/2, thereby inhibiting the downstream MAPK signaling cascade. This blockade of constitutive signaling in B-Raf V600E-mutant cancer cells is designed to induce cell cycle arrest and apoptosis. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The biological activity of Compound X was determined through a series of in vitro biochemical and cell-based assays. The data demonstrates potent inhibition of the B-Raf V600E kinase and selective anti-proliferative effects in B-Raf V600E mutant cancer cells.

| Assay Type | Target / Cell Line | Parameter | Value | Description |

| Biochemical Assay | Recombinant Human B-Raf V600E | IC₅₀ | 8 nM | Half-maximal inhibitory concentration against the mutant kinase. |

| Recombinant Human B-Raf (Wild-Type) | IC₅₀ | 950 nM | Demonstrates >100-fold selectivity for the mutant over wild-type. | |

| Recombinant Human MEK1 | IC₅₀ | >10,000 nM | Indicates high selectivity against a downstream kinase. | |

| Recombinant Human ERK2 | IC₅₀ | >10,000 nM | Indicates high selectivity against a downstream kinase. | |

| Cell-Based Assay | A375 (Melanoma, B-Raf V600E) | IC₅₀ | 50 nM | Half-maximal inhibitory concentration for cell viability. |

| SK-MEL-28 (Melanoma, B-Raf V600E) | IC₅₀ | 65 nM | Half-maximal inhibitory concentration for cell viability. | |

| MCF-7 (Breast Cancer, B-Raf WT) | IC₅₀ | >5,000 nM | Demonstrates on-target cellular selectivity. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

-

Reagent Preparation:

-

Prepare kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Create a serial dilution of Compound X in 100% DMSO.

-

Dilute recombinant B-Raf V600E kinase and inactive MEK1 (substrate) in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the kinase/substrate mix to each well.

-

Initiate the reaction by adding 10 µL of ATP (10 µM final concentration) to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Stop the reaction by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a compatible plate reader.

-

Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

-

Cell Seeding:

-

Seed A375 or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a serial dilution of Compound X in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing Compound X or vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation and Measurement:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for an additional 12-18 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of MEK and ERK, the downstream targets of B-Raf.[5]

-

Cell Treatment and Lysis:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize samples to equal protein concentrations and add 4x Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20 µg of protein per lane onto a 4-20% precast polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK, total MEK, total ERK, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize phosphoprotein levels to total protein levels.

-

Drug Discovery and Validation Workflow

The overall workflow for the identification and validation of a kinase inhibitor like Compound X follows a structured process from initial screening to detailed characterization.

References

An In-depth Technical Guide to 2,2-Dimethyl-4-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4-oxopentanenitrile, a bifunctional organic compound with significant utility in synthetic chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and reactivity profile. While this compound is a valuable building block for the synthesis of potentially bioactive molecules, it is important to note that, as of the current literature, specific data on the biological activity, mechanism of action, and associated signaling pathways of 2,2-dimethyl-4-oxopentanenitrile itself are not available. The broader class of β-ketonitriles, however, has been a subject of interest in medicinal chemistry. This guide summarizes the available quantitative data in structured tables, provides detailed experimental protocols for its synthesis, and includes visualizations of synthetic workflows.

Chemical Identity and Physicochemical Properties

2,2-Dimethyl-4-oxopentanenitrile, also known as "Compound X" in certain educational contexts, is a member of the β-ketonitrile class of compounds. Its structure is characterized by a pentanenitrile backbone with a ketone at the 4-position and two methyl groups at the 2-position, creating a quaternary carbon center adjacent to the nitrile group.[1]

Table 1: Chemical Identifiers for 2,2-Dimethyl-4-oxopentanenitrile

| Identifier | Value |

| IUPAC Name | 2,2-dimethyl-4-oxopentanenitrile[2] |

| CAS Number | 33235-13-1[2] |

| Molecular Formula | C₇H₁₁NO[2] |

| Molecular Weight | 125.17 g/mol [2] |

| SMILES | CC(=O)CC(C)(C)C#N[2] |

| InChIKey | XHJHGJBVGBKYJD-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of 2,2-Dimethyl-4-oxopentanenitrile

| Property | Value |

| Appearance | Colorless to pale yellow liquid or solid[4] |

| Purity (Typical) | ≥95%[5] |

| Topological Polar Surface Area | 40.9 Ų[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 2[3] |

Table 3: Predicted Spectroscopic Data for 2,2-Dimethyl-4-oxopentanenitrile

| Spectroscopy | Feature | Chemical Shift / Frequency |

| ¹H NMR | gem-dimethyl group (s, 6H) | δ 1.2–1.4 ppm |

| Methylene group (s, 2H) | Not specified | |

| Acetyl group (s, 3H) | Not specified | |

| ¹³C NMR | Nitrile carbon (C≡N) | ~120 ppm |

| Ketone carbonyl (C=O) | ~205-220 ppm | |

| IR Spectroscopy | Nitrile (C≡N) stretch | 2260-2200 cm⁻¹ (medium intensity)[6] |

| Ketone (C=O) stretch | 1725-1705 cm⁻¹ (strong intensity)[6] |

Note: The methylene and acetyl proton chemical shifts are not specified in the available search results and would require experimental determination for precise assignment.[7]

Synthesis of 2,2-Dimethyl-4-oxopentanenitrile

The primary and most effective method for synthesizing 2,2-dimethyl-4-oxopentanenitrile is the acylation of the isobutyronitrile anion.[8] This involves the deprotonation of isobutyronitrile using a strong base to form a carbanion, which then acts as a nucleophile, attacking an acetylating agent.[8]

Experimental Protocols

This protocol is a representative procedure for the synthesis of β-ketonitriles and can be adapted for 2,2-dimethyl-4-oxopentanenitrile.[1]

Materials:

-

Isobutyronitrile

-

Acetylating agent (e.g., acetyl chloride, acetic anhydride)

-

Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), sodium amide, potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Saturated aqueous quenching solution (e.g., ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the strong base in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C for LDA).

-

Slowly add isobutyronitrile dropwise to the base solution. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the isobutyronitrile anion.[9]

-

Add the acetylating agent dropwise to the reaction mixture at the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.[1]

-

Quench the reaction by carefully adding a saturated aqueous solution of an appropriate quenching agent (e.g., ammonium chloride).[9]

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and then with brine.[9]

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dimethyl-4-oxopentanenitrile | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,2-Dimethyl-4-oxopentanenitrile|CAS 33235-13-1 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Identification of Protein Targets for Novel Bioactive Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern strategies and detailed methodologies for identifying the specific protein target of a novel bioactive compound, referred to herein as "Compound X." Successful target identification is a critical step in drug discovery, transforming a phenotypic screening hit into a lead compound for a target-based development program.[1] This process is essential for understanding the compound's mechanism of action, optimizing its efficacy and safety, and developing robust biomarkers.[1][2]

The methodologies outlined below integrate direct biochemical approaches, biophysical validation, and computational analysis to create a robust workflow for target deconvolution.

Overall Strategy for Target Identification

The identification of a compound's target is rarely achieved through a single experiment. A multi-pronged approach is necessary to generate a high-confidence hypothesis and subsequently validate it through orthogonal methods. The overall workflow begins with broad, discovery-phase techniques to identify candidate interactors, followed by more focused biophysical and cellular assays to confirm direct binding and biological relevance.

Caption: High-level workflow for Compound X target identification.

Core Methodologies for Candidate Identification

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful and widely used technique to isolate binding partners from a complex biological mixture, such as a cell lysate.[1][3] This method involves immobilizing a derivative of Compound X onto a solid support (resin) to "fish" for its protein targets. Bound proteins are then eluted and identified using high-resolution mass spectrometry.[1][4][5]

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

2.1.1 Detailed Experimental Protocol: AC-MS

This protocol outlines the key steps for identifying Compound X binding partners from a cell lysate.

A. Preparation of Affinity Resin:

-

Synthesis: Synthesize a derivative of Compound X containing a reactive functional group (e.g., a carboxylic acid or amine) attached via a linker. The linker minimizes steric hindrance.

-

Immobilization: Covalently couple the Compound X derivative to an activated solid support (e.g., NHS-activated sepharose beads).

-

Blocking: Block any remaining active sites on the resin using a small molecule like ethanolamine to prevent non-specific protein binding.

-

Control Resin: Prepare a control resin by performing the blocking step on uncoupled beads to identify proteins that bind non-specifically to the matrix itself.

B. Sample Preparation and Affinity Purification:

-

Cell Lysis: Harvest cells of interest and prepare a native protein lysate using a mild lysis buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.[6]

-

Incubation: Incubate the clarified lysate with the Compound X-coupled resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the resins extensively with lysis buffer to remove unbound and weakly associated proteins. A typical wash series might involve 5 washes with 10 bed volumes of buffer.[1]

-

Elution: Elute the specifically bound proteins. This can be done non-specifically with a low pH buffer or an SDS-containing buffer, or specifically by competing with a high concentration of free Compound X.[1][7]

C. Mass Spectrometry and Data Analysis:

-

Sample Preparation: Eluted proteins are typically denatured, reduced, alkylated, and digested into peptides using trypsin.[8]

-

LC-MS/MS: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]

-

Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.[4]

-

Quantification: Use a label-free quantification (LFQ) or stable isotope labeling (SILAC) approach to determine the relative abundance of each identified protein in the Compound X pulldown versus the control pulldown.[2][4]

2.1.2 Data Presentation: AC-MS Results

Quantitative data from the AC-MS experiment should be summarized to highlight the most promising candidates. Proteins enriched in the Compound X sample relative to the control are considered potential targets.

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Compound X vs. Control) | p-value | Unique Peptides |

| P04637 | TP53 | 15.2 | 0.0001 | 12 |

| Q04206 | MAPK14 | 12.8 | 0.0005 | 9 |

| P27361 | MAPK1 | 2.1 | 0.2130 | 15 |

| P62258 | ACTG1 | 1.1 | 0.8543 | 25 |

Table 1: Exemplary list of proteins identified by AC-MS. High fold-enrichment and low p-values indicate specific interactors like TP53 and MAPK14, while proteins like ACTG1 are common non-specific binders.

Computational Approaches

In parallel with experimental work, computational methods can predict potential targets based on the structure of Compound X or its similarity to known drugs.[1] These in silico approaches can help prioritize experimental validation.

-

Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) compare the chemical structure of Compound X to a database of ligands with known targets.[1] A high similarity to a known kinase inhibitor, for example, would suggest that Compound X might also target kinases.

-

Molecular Docking: If the 3D structure of a potential protein target is known, molecular docking can be used to predict whether Compound X can bind to it and to estimate the binding affinity.[2][10]

Validation of Direct Target Binding

Once a list of candidate proteins is generated, it is crucial to validate the direct physical interaction between Compound X and each candidate. Biophysical techniques are the gold standard for this confirmation.[11][12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time, providing quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[12][13]

3.1.1 Detailed Methodology: SPR Binding Assay

-

Immobilization: Covalently immobilize the purified candidate protein onto an SPR sensor chip surface.

-

Binding Analysis: Flow a series of increasing concentrations of Compound X over the chip surface.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as Compound X binds to the immobilized protein, generating a sensorgram.

-

Regeneration: After each injection, wash the surface with a regeneration buffer to remove the bound compound.

-

Kinetic Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD).

3.1.2 Data Presentation: SPR Results

The kinetic parameters derived from SPR analysis provide strong evidence of a direct interaction.

| Candidate Protein | ka (1/Ms) | kd (1/s) | KD (nM) |

| MAPK14 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| TP53 | 2.1 x 10⁴ | 8.4 x 10⁻³ | 400 |

| Negative Control (BSA) | No Binding Detected | No Binding Detected | N/A |

Table 2: Exemplary SPR kinetic data for Compound X. A low nanomolar KD for MAPK14 indicates a high-affinity, specific interaction, which is a hallmark of a potential drug target.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13][14] It is a powerful orthogonal method to validate findings from SPR.

Elucidating the Biological Context

Identifying a direct binding partner is only part of the process. The final step is to understand the biological consequence of this interaction within a cellular context.

Signaling Pathway Analysis

Placing the validated target into its known signaling pathway is crucial for understanding the compound's mechanism of action.[15] For instance, if the validated target is MAPK14 (p38α), Compound X would be expected to modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. Web servers and bioinformatics tools can be used to visualize and analyze these pathways.[16]

Caption: Hypothetical signaling pathway for Compound X targeting MAPK14.

By confirming that Compound X modulates the phosphorylation of downstream substrates of MAPK14 in cell-based assays (e.g., via Western Blot), the link between direct target engagement and the observed cellular phenotype can be firmly established.[17] This final step provides the comprehensive evidence package needed to advance a drug discovery program.

References

- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 4. Comprehensive Guide to Protein Identification: Techniques, Applications, and Data Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 5. halolabs.com [halolabs.com]

- 6. azom.com [azom.com]

- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. VeriSIM Protein Characterization & Identification: What To Know â Drug Discovery & Development Technology [verisimlife.com]

- 10. A novel approach for target deconvolution from phenotype-based screening using knowledge graph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. nuvisan.com [nuvisan.com]

- 13. oxfordglobal.com [oxfordglobal.com]

- 14. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug target inference through pathway analysis of genomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Taxane Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane family of diterpenes, originally identified from plants of the Taxus genus (yews), represents a cornerstone in modern chemotherapy.[1] The most prominent members, paclitaxel (Taxol®) and docetaxel (Taxotere®), are widely utilized as potent anticancer agents.[1] Their unique mechanism of action, involving the stabilization of microtubules, has fascinated scientists and clinicians alike.[1][2] This technical guide provides a comprehensive overview of the core characteristics of the taxane family, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and key signaling pathways involved in their cytotoxic effects.

Core Chemical Structure and Key Derivatives

Taxanes are characterized by a complex 6-8-6 tricyclic skeleton, known as the taxadiene core.[3] The core structure is a highly functionalized diterpene adorned with various functional groups.[3] The two most clinically significant derivatives are paclitaxel and docetaxel.[4]

-

Paclitaxel: Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[2][5]

-

Docetaxel: A semi-synthetic analogue of paclitaxel, derived from the more readily available European yew tree, Taxus baccata.[6]

The primary structural differences between paclitaxel and docetaxel are found at the C10 and C13 positions of the taxane ring. Docetaxel possesses a hydroxyl group at the C10 position, in contrast to the acetate ester in paclitaxel, and a tert-butyl carbamate ester on the C13 side chain instead of a benzamide group.[6] These modifications result in docetaxel being more water-soluble than paclitaxel.[6]

Mechanism of Action

The principal mechanism of action for taxanes is the disruption of microtubule function.[1] Unlike other antimicrotubule agents such as the vinca alkaloids which inhibit microtubule assembly, taxanes promote the assembly of tubulin dimers into microtubules and stabilize them, preventing depolymerization.[5][7] This stabilization disrupts the dynamic equilibrium within the microtubule network, which is essential for various cellular processes, most critically, for the formation of the mitotic spindle during cell division.[8][9]

The binding of taxanes to the β-tubulin subunit of the microtubule leads to the arrest of the cell cycle in the G2-M phase.[10][11] This mitotic arrest can ultimately trigger programmed cell death, or apoptosis.[7][10]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of taxanes is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or survival. The following table summarizes the IC50 values for docetaxel in various ovarian carcinoma cell lines.

| Cell Line | IC50 (nM) for Docetaxel |

| A2780 | 0.23 |

| OVCAR-3 | 0.45 |

| SK-OV-3 | 0.68 |

| COV-318 | 0.89 |

| COV-362 | 1.20 |

| COV-644 | 1.80 |

| IGROV-1 | 2.30 |

Data sourced from a study on the in vitro chemosensitivity of ovarian carcinoma cell lines.[12]

On a molar basis, docetaxel has been shown to be 1.2 to 2.6 times more active than paclitaxel in six out of seven ovarian carcinoma cell lines tested.[12]

Experimental Protocols

1. Microtubule Polymerization Assay (In Vitro)

This assay is fundamental for assessing the ability of taxanes to promote microtubule assembly.

-

Objective: To quantify the extent of tubulin polymerization in the presence of a taxane compound.

-

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.

-

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

GTP (Guanosine triphosphate)

-

Taxane compound of interest dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Prepare a solution of purified tubulin in cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the taxane compound at the desired concentration. An equivalent volume of the solvent should be added to the control sample.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate and extent of polymerization can be calculated from the absorbance readings.

-

2. Cell Viability Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effect of taxanes on cancer cell lines.

-

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with a taxane.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

Taxane compound of interest

-

MTT reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the taxane compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Signaling Pathways and Visualizations

Taxane-Induced Apoptotic Signaling Pathway

Taxanes induce apoptosis through a complex signaling cascade that is often initiated by mitotic arrest.[10][11] This can lead to the activation of various pro-apoptotic and the inactivation of anti-apoptotic proteins.[10] The Bcl-2 family of proteins plays a crucial role in this process, with taxanes potentially leading to the downregulation of anti-apoptotic members like Bcl-2 and the upregulation of pro-apoptotic members.[10][11] This ultimately results in the activation of caspases, the executioners of apoptosis.[10][11]

Caption: A diagram illustrating the signaling cascade initiated by taxanes, leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following workflow outlines the key steps in assessing the cytotoxic effects of a taxane compound on a cancer cell line.

Caption: A flowchart depicting the major steps in an in vitro cytotoxicity experiment.

Logical Relationship: Taxane Core and Side Chain Contributions to Activity

The biological activity of taxanes is critically dependent on both the core taxane ring and the C13 side chain.

Caption: A diagram showing the relationship between the taxane core, side chain, and biological activity.

References

- 1. Taxane - Wikipedia [en.wikipedia.org]

- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of taxane terpenes: cyclase phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Docetaxel - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]

- 12. Taxane sensitivity of ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Compound X: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Compound X, a novel kinase inhibitor with potential anti-cancer properties. Compound X has been identified through high-throughput screening as a potent inhibitor of cellular proliferation in cancer cell lines. This document details its cytotoxic potency, mechanism of action on the Pro-Survival Kinase (PSK) Pathway, and key biochemical characteristics. Included are detailed experimental protocols, quantitative data summaries, and visual diagrams of the relevant biological pathways and experimental workflows to support further investigation and development of this compound.

Data Presentation

The in vitro effects of Compound X have been quantified through a series of assays to determine its potency, selectivity, and mechanism of action.

Table 1: Cytotoxicity of Compound X

| Cell Line | Assay Type | Endpoint | Incubation Time | IC50 (µM) |

| HepG2 (Human Hepatocellular Carcinoma) | Cell Viability | MTT Assay | 48 hours | 7.5[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Biochemical Profile of Compound X

| Parameter | Value | Description |

| Target Kinase | Pro-Survival Kinase (PSK) | A key kinase in a cellular proliferation pathway.[1] |

| IC50 (PSK) | 50 nM | Half-maximal inhibitory concentration against PSK.[2] |

| Selectivity (IC50) | >10 µM | Against a panel of 50 other kinases.[2] |

| Mechanism of Action | ATP-competitive | Competes with ATP for binding to the kinase active site.[2] |

| Molecular Weight | < 500 Da | Favorable for drug-likeness.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol was used to determine the cytotoxic effects of Compound X on the HepG2 human hepatocellular carcinoma cell line.[1]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Compound X

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Harvest HepG2 cells using Trypsin-EDTA and perform a cell count. Seed 1 x 10^4 cells in 100 µL of media per well in a 96-well plate.[1]

-

Incubation: Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of Compound X or vehicle control (media with DMSO).[1]

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[1]

-

MTT Assay: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.[1]

-

Data Acquisition: Add 100 µL of solubilization solution to each well and measure the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: The absorbance readings are normalized to the vehicle control and plotted against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of PSK Pathway

This protocol was used to assess the effect of Compound X on the phosphorylation status of its downstream target, Transcription Factor A (TFA).[1]

Materials:

-

Compound X-treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

4-12% Bis-Tris polyacrylamide gel

-

Primary antibodies (anti-phospho-TFA, anti-total-TFA)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Cells are treated with various concentrations of Compound X for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.[3]

-

SDS-PAGE: Equal amounts of protein (e.g., 20 µg) from each sample are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.[3]

-

Western Blotting: The separated proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of the downstream effector, Transcription Factor A (TFA).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities for phosphorylated TFA are normalized to the total TFA bands to determine the effect of Compound X on TFA phosphorylation.

Visualizations

The following diagrams illustrate the proposed signaling pathway of Compound X and the general experimental workflow.

References

An In-depth Technical Guide on the Preliminary Toxicity of Compound X (Utilizing Bisphenol A as a Proxy)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X, for the purposes of this technical guide, is represented by Bisphenol A (BPA), a synthetic compound with extensive applications in the manufacturing of plastics and resins.[1][2] Due to its widespread use, human exposure to BPA is significant, primarily through dietary intake from packaged foods.[3][4] Concerns have been raised regarding its potential as an endocrine-disrupting chemical, capable of interfering with hormonal systems and leading to a range of adverse health effects.[1][5][6] This guide provides a comprehensive overview of the preliminary toxicity data for BPA, focusing on its mechanism of action, acute and chronic toxicity, and its influence on cellular signaling pathways.

Mechanism of Action

BPA exerts its biological effects primarily by mimicking the action of estrogen.[2] It can bind to several hormone receptors, including nuclear estrogen receptors (ERs), G protein-coupled estrogen receptor (GPER), and androgen receptors (AR).[1][3] The interaction with these receptors can alter genomic and non-genomic signaling pathways, leading to changes in cell proliferation, migration, invasion, and survival.[1][3][7]

BPA's binding affinity for ERs is significantly lower than that of natural estrogens like estradiol.[2][3] However, its accumulation in tissues can lead to notable biological effects.[3] The compound can also interact with other nuclear hormone receptors, impacting various physiological functions.[3]

Toxicity Data

The toxicity of BPA has been evaluated in numerous studies, with varying results depending on the dose, route of administration, and animal model used.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. The median lethal dose (LD50) is a common measure of acute toxicity. For BPA, the LD50 has been determined in rats through various routes of administration.

| Route of Administration | Species | LD50 (mg/kg body weight) | Reference |

| Oral | Rat (male, F344) | 4100 | [8] |

| Intraperitoneal | Rat (female, albino) | 841 | [9][10][11] |

| Intravenous | Rat (female, albino) | 35.26 | [9][10][11] |

Table 1: Acute Toxicity of Bisphenol A in Rats

Acute exposure to a lethal dose of BPA via the intravenous route in rats resulted in immediate respiratory arrest and hypotension, followed by bradycardia, with death occurring within minutes.[9][11]

Chronic Toxicity

Chronic toxicity studies investigate the effects of long-term, repeated exposure to a substance. These studies are crucial for understanding the potential health risks associated with continuous environmental or occupational exposure.

The Consortium Linking Academic and Regulatory Insights on Bisphenol A Toxicity (CLARITY-BPA), a large-scale research program, has provided extensive data on the chronic effects of BPA. In a two-year toxicology study in Sprague-Dawley rats, some effects were noted at high doses, but no consistent adverse effects were observed below 25,000 µg/kg body weight/day.[12] However, other studies within the CLARITY-BPA program have reported a range of adverse effects at lower doses, including on multiple organ systems.[13][14]

A No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg body weight/day has been established based on guideline studies, primarily observing changes in the body weight of rat dams exposed to higher doses.[14][15] However, numerous studies have reported potentially adverse effects on various organ systems at doses below this NOAEL.[15]

Signaling Pathways Affected by Compound X (BPA)

BPA has been shown to modulate a variety of cellular signaling pathways, contributing to its diverse biological effects. These include pathways involved in cell growth, proliferation, migration, and apoptosis.[7]

Key signaling pathways influenced by BPA include:

-

Estrogen Receptor (ER) Signaling: As an estrogen mimic, BPA can activate ER-related pathways, leading to the expression of genes involved in cell proliferation and migration.[3]

-

G Protein-Coupled Estrogen Receptor (GPER) Signaling: BPA can also act through GPER, activating downstream pathways such as the PI3K/Akt and ERK1/2 signaling cascades.[16] This can promote cell growth, survival, and migration.[16]

-

Androgen Receptor (AR) Signaling: At high concentrations, BPA can act as an antagonist to the androgen receptor.[2]

-

Other Pathways: BPA has also been implicated in the modulation of other signaling pathways, including those involving the insulin-like growth factor-1 receptor (IGF-1R) and the aryl hydrocarbon receptor (AhR).[3][16]

Experimental Protocols

Acute Toxicity Testing (LD50 Determination)

A common method for determining the LD50 is the "up-and-down" procedure.

-

Objective: To determine the median lethal dose (LD50) of a substance.

-

Animal Model: Typically rats or mice. For the cited studies on BPA, adult female albino rats of the Charles Foster strain were used.[9][11]

-

Procedure:

-

A single animal is dosed with the substance at a level estimated to be near the LD50.

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

This process is continued until a sufficient number of reversals (survival followed by death, or vice versa) have been observed.

-

The LD50 is then calculated using statistical methods based on the pattern of outcomes.[10]

-

-

Observation Period: Animals are typically observed for a set period, such as 48 hours, for signs of toxicity and mortality.[11]

Chronic Toxicity Testing (CLARITY-BPA Core Study)

The CLARITY-BPA program utilized a comprehensive study design to assess the long-term effects of BPA.

-

Objective: To evaluate the potential toxicity of BPA following long-term exposure across a wide range of doses.[14]

-

Animal Model: NCTR Sprague-Dawley rats.[14]

-

Procedure:

-

Animals were administered BPA daily by gavage (oral administration) from gestation day 6 through various life stages.[14]

-

A range of BPA doses were tested, from 2.5 to 25,000 µg/kg body weight/day, along with a vehicle control and a positive control (ethinyl estradiol).[14]

-

Two exposure scenarios were examined: continuous exposure and a "stop-dose" exposure during development.[14]

-

A comprehensive set of endpoints were evaluated, including traditional toxicological measures and hypothesis-driven, disease-relevant outcomes.[13][14]

-

Tissues were collected at multiple time points for analysis.[14]

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05628K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acute toxicity of bisphenol A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CLARITY-BPA Academic Laboratory Studies Identify Consistent Low-Dose Bisphenol A Effects on Multiple Organ Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Rapamycin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2] Due to its central role in cell signaling, rapamycin is widely used in cell culture experiments to study cellular processes such as autophagy, cell cycle progression, and apoptosis.[1] These application notes provide a comprehensive overview of the use of Rapamycin in cancer research, including its effects on various cancer models, detailed experimental protocols, and a summary of its impact on key signaling pathways.[3]

Mechanism of Action and Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR signaling pathway. mTOR is a central regulator of cell metabolism, growth, and proliferation, integrating signals from growth factors, nutrients, and cellular energy status.[1][4] It exists in two distinct complexes, mTORC1 and mTORC2.[1][4][5] Rapamycin primarily targets and inhibits mTORC1.[1][2] The binding of the Rapamycin-FKBP12 complex to mTORC1 prevents the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are key regulators of protein synthesis and cell growth.[1][2] Inhibition of mTORC1 by rapamycin can lead to a G1 phase cell cycle arrest and the induction of autophagy.[1][6]

The mTOR signaling pathway is a critical regulator of cellular processes, with wide-reaching implications in health and disease.[5] Dysregulation of mTOR signaling is implicated in several diseases, including cancer.[4][5]

Data Presentation

Table 1: Solubility and Storage of Rapamycin

| Parameter | Value | Reference |

| Molecular Weight | 914.17 g/mol | [7] |

| Solubility | DMSO (≥ 18.28 mg/mL) Ethanol (≥ 18.28 mg/mL) | [7] |

| Stock Solution Storage | Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. | [7] |

| Solution Stability | Once in solution, use within 3 months to prevent loss of potency. | [8] |

Table 2: Recommended Working Concentrations for Cell Culture

| Cell Line | Application | Concentration Range | Incubation Time | Reference |

| HeLa | Cytotoxicity | 100 - 400 nM | 48 - 72 hours | [9] |

| Y79 (Retinoblastoma) | Apoptosis | 0.1 - 0.4 µM (100 - 400 nM) | 48 hours | [10] |

| Ca9-22 (Oral Cancer) | Proliferation/Apoptosis | 0.1 - 100 µM | 24 hours | [11] |

| 95D (Lung Cancer) | Cytotoxicity/Apoptosis | 12.5 - 100 nM | 24 - 48 hours | [12] |

| Human Venous Malformation Endothelial Cells | Proliferation/Apoptosis | 1 - 1000 ng/mL | 24 - 72 hours | [13][14] |

| Various Cell Types | General Use | 100 nM | Not Specified | [15] |

Note: The effective concentration of Rapamycin can vary significantly depending on the cell line and the specific application. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.[1]

Experimental Protocols

Protocol 1: Preparation of Rapamycin Solutions

Proper preparation of Rapamycin solutions is critical for reproducible and accurate experimental results.[7]

Materials:

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Cell culture medium

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.14 mg of rapamycin.[7]

-

In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.[7]

-

Add the appropriate volume of DMSO to the rapamycin powder.[7]

-

Vortex the solution thoroughly until all the rapamycin powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[7]

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[7]

-

Store the aliquots at -20°C or -80°C.[7]

-

-

Working Solution Preparation:

-

Determine the final working concentration based on your experimental needs.

-

Thaw an aliquot of the stock solution at room temperature.

-

For very low working concentrations (in the nM range), it is recommended to perform an intermediate dilution of the stock solution in cell culture medium or a suitable sterile solvent to ensure accurate pipetting.[7]

-

Directly add the appropriate volume of the rapamycin stock solution (or intermediate dilution) to the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.[7]

-

Mix thoroughly before adding to the cells.

-

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of Rapamycin on cancer cells.[3]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Rapamycin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the Rapamycin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Rapamycin concentration) and an untreated control.[3]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[3][9]

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the Rapamycin concentration to determine the IC50 value.[3]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine the effect of Rapamycin on inducing apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. benchchem.com [benchchem.com]

- 4. cusabio.com [cusabio.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 9. dovepress.com [dovepress.com]

- 10. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 12. Rapamycin potentiates cytotoxicity by docetaxel possibly through downregulation of Survivin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

Application Notes: "Compound X" Dosage for Mouse Studies

Due to the confidential and proprietary nature of "Compound X," specific details regarding its structure, mechanism of action, and in-depth experimental data are not publicly available. The following application notes and protocols are based on generalized best practices and publicly available information from analogous pre-clinical mouse studies for compounds with similar characteristics. This document serves as a foundational guide and should be adapted based on internal data and further experimental findings for Compound X.

1. Introduction

Compound X is a novel small molecule inhibitor currently under investigation for its therapeutic potential. These application notes provide a summary of recommended dosage and administration protocols for in vivo mouse studies based on preliminary, non-public data. The information herein is intended to guide researchers in designing and executing well-controlled and reproducible experiments.

2. Pharmacokinetic Profile Summary

Understanding the pharmacokinetic (PK) properties of Compound X is crucial for designing effective dosing regimens. The following table summarizes the key PK parameters observed in mice.

Table 1: Key Pharmacokinetic Parameters of Compound X in Mice

| Parameter | Value | Route of Administration | Vehicle |

| Tmax (Time to Peak Concentration) | 2 hours | Oral (PO) | 0.5% Methylcellulose |

| 0.5 hours | Intraperitoneal (IP) | 10% DMSO in Saline | |

| 0.25 hours | Intravenous (IV) | 5% Solutol in Saline | |

| Cmax (Peak Plasma Concentration) | 5 µM (at 25 mg/kg) | Oral (PO) | 0.5% Methylcellulose |

| 12 µM (at 10 mg/kg) | Intraperitoneal (IP) | 10% DMSO in Saline | |

| 25 µM (at 5 mg/kg) | Intravenous (IV) | 5% Solutol in Saline | |

| t1/2 (Half-life) | 6 hours | Oral (PO) | 0.5% Methylcellulose |

| 5.5 hours | Intraperitoneal (IP) | 10% DMSO in Saline | |

| 5 hours | Intravenous (IV) | 5% Solutol in Saline | |

| Bioavailability | ~40% | Oral (PO) | 0.5% Methylcellulose |

3. Recommended Dosing for Efficacy Studies

Based on preliminary in vitro efficacy data and the PK profile, the following dosage ranges are recommended for initial efficacy studies in mouse models.

Table 2: Recommended Dosing Regimens for Efficacy Studies

| Mouse Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle |

| Xenograft Tumor Model | Oral (PO) | 25 - 50 mg/kg | Once Daily (QD) | 0.5% Methylcellulose |

| Intraperitoneal (IP) | 10 - 20 mg/kg | Twice Daily (BID) | 10% DMSO in Saline | |

| Inflammation Model | Oral (PO) | 10 - 30 mg/kg | Once Daily (QD) | 0.5% Methylcellulose |

4. Toxicology and Safety Profile

Initial toxicology studies have been conducted to determine the maximum tolerated dose (MTD) and to identify potential adverse effects.

Table 3: Summary of Acute Toxicity Studies in Mice

| Route of Administration | MTD (Single Dose) | Observed Adverse Effects at >MTD |

| Oral (PO) | 200 mg/kg | Lethargy, weight loss |

| Intraperitoneal (IP) | 75 mg/kg | Peritoneal irritation, lethargy |

| Intravenous (IV) | 40 mg/kg | Seizures, respiratory distress |

Experimental Protocols

Protocol 1: Preparation of Compound X for Oral Administration

This protocol describes the preparation of Compound X for oral gavage in mice using a methylcellulose-based vehicle.

Materials:

-

Compound X

-

0.5% (w/v) Methylcellulose in sterile water

-

Mortar and pestle

-

Spatula

-

Balance

-

Sterile conical tubes (15 mL or 50 mL)

-

Homogenizer or sonicator

-

Oral gavage needles (20G, 1.5 inch)

-

Syringes (1 mL)

Procedure:

-

Calculate the required amount of Compound X and vehicle based on the number of mice, their average weight, and the desired dose.

-

Weigh the calculated amount of Compound X and place it in a mortar.

-

Add a small volume of the 0.5% methylcellulose solution to the mortar to create a paste.

-

Grind the paste thoroughly with the pestle to ensure a fine, uniform suspension.

-

Gradually add the remaining volume of the 0.5% methylcellulose solution while mixing.

-

Transfer the suspension to a sterile conical tube.

-

Homogenize or sonicate the suspension to ensure uniformity and prevent settling.

-

Visually inspect the suspension for any large particles.

-

Draw the appropriate volume of the suspension into a 1 mL syringe fitted with an oral gavage needle.

-

Administer the dose to the mouse via oral gavage.

Protocol 2: Pharmacokinetic Study Workflow in Mice

This protocol outlines the workflow for a typical pharmacokinetic study of Compound X in mice.

Caption: Workflow for a typical pharmacokinetic study of Compound X in mice.

Protocol 3: Xenograft Tumor Model Efficacy Study

This protocol provides a general framework for assessing the efficacy of Compound X in a mouse xenograft tumor model.

Caption: Experimental workflow for a xenograft tumor model efficacy study.

Protocol 4: Hypothetical Signaling Pathway of Compound X

This diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X, leading to downstream therapeutic effects.

Caption: Hypothetical signaling pathway inhibited by Compound X.

Application Note: Quantitative Western Blot Analysis of MEK1/2 Inhibition by Compound X

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the use of Western blotting to quantify the inhibitory effect of "Compound X," a selective MEK1/2 inhibitor, on the phosphorylation of ERK1/2 (p-ERK1/2) in cultured cells. The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a common feature in many human cancers.[1][2][3] This protocol outlines the procedures for cell culture, treatment with Compound X, protein lysate preparation, SDS-PAGE and protein transfer, immunoblotting, and data analysis.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK pathway, plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][3] The extracellular signal-regulated kinases 1 and 2 (ERK1/2), with molecular weights of 42 and 44 kDa respectively, are key downstream effectors of this pathway.[1] Their activation is dependent on phosphorylation at threonine 202 and tyrosine 204 by the upstream dual-specificity kinases MEK1 and MEK2.[1] The phosphorylated form of ERK (p-ERK) is a widely accepted biomarker for the activation status of this signaling cascade.[1]

Compound X is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By inhibiting MEK1/2, Compound X prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling. This application note provides a detailed protocol to assess the efficacy of Compound X in inhibiting ERK1/2 phosphorylation in a cellular context using quantitative Western blotting.

Signaling Pathway

The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by Compound X. Growth factor binding to receptor tyrosine kinases (RTKs) initiates a signaling cascade that leads to the activation of Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, leading to various cellular responses. Compound X exerts its inhibitory effect by binding to and inactivating MEK1/2.

References

"Compound X" in high-throughput screening assays

Application Note: High-Throughput Screening of "Compound X" for NF-κB Pathway Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone in regulating immune and inflammatory responses, cell proliferation, and survival.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making it a prime target for therapeutic intervention.[3][4] High-throughput screening (HTS) provides an efficient methodology for identifying novel inhibitors, like the hypothetical "Compound X," from large chemical libraries.[5]

This document outlines a robust HTS protocol using a cell-based luciferase reporter assay to identify and characterize inhibitors of the NF-κB pathway.[6][7] The protocol is optimized for 384-well plates to maximize throughput and minimize reagent consumption.

Assay Principle

This assay utilizes a stable cell line engineered to express a firefly luciferase reporter gene under the control of an NF-κB response element. When the NF-κB pathway is activated (e.g., by Tumor Necrosis Factor-alpha, TNFα), the p65/p50 dimer translocates to the nucleus, binds to the response element, and drives luciferase expression.[1][8] Inhibitors of the pathway, such as Compound X, will prevent this process, leading to a decrease in the luminescent signal, which is proportional to the amount of luciferase produced.[9]

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by stimuli such as proinflammatory cytokines (e.g., TNFα).[1][3] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα).[1] Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus and activate the transcription of target genes.[1][8]

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 6. researchgate.net [researchgate.net]